Propane-1,2,3-triyl tritricosanoate

Lipidomics Analytical Chemistry Cell Biology

Endogenous even-chain triglycerides (C16:0, C18:0) cause peak overlap and inaccurate baseline measurements in GC/LC-MS assays, compromising lipid quantification. Propane-1,2,3-triyl tritricosanoate (Tritricosanoin) solves this as a fully saturated, odd-chain (C23:0) internal standard-virtually absent in mammalian systems-providing an interference-free signal (0 ng/μg protein in HAEC studies). • Acyl carbon number 69; retention time >35 min-well-resolved peak for method validation and QC. • USP Reference Standard available for pharmacopeial compliance in lipid emulsion QC. • High purity (≥98% HPLC) ensures reproducible calibration curves across lipidomics workflows. Supplied with full Certificates of Analysis; custom packaging available upon request.

Molecular Formula C72H140O6
Molecular Weight 1101.9 g/mol
CAS No. 86850-72-8
Cat. No. B046273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-1,2,3-triyl tritricosanoate
CAS86850-72-8
SynonymsGlyceryl Tritricosanoate;  Tritricosanoin; 
Molecular FormulaC72H140O6
Molecular Weight1101.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3
InChIKeyJDRVRMABYZMJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propane-1,2,3-triyl Tritricosanoate as a C23:0 Analytical Standard


Propane-1,2,3-triyl tritricosanoate (synonyms: Tritricosanoin, TG(23:0/23:0/23:0), Glyceryl tritricosanoate) is a chemically defined, fully saturated triglyceride composed of a glycerol backbone esterified with three molecules of tricosanoic acid (C23:0) at the sn-1, sn-2, and sn-3 positions . With a molecular formula of C₇₂H₁₄₀O₆ and a molecular weight of 1101.88 g/mol , this high-purity lipid standard serves as a critical analytical tool in lipid research. Its unique odd-chain fatty acid composition distinguishes it from common even-chain triglycerides found in biological samples, making it an ideal internal standard for the accurate quantification of triglycerides and fatty acids via gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) [1].

Odd-chain C23:0 triglyceride internal standard
Free of endogenous interference in mammalian samples
USP Reference Standard grade available

Impact of Substituting Tritricosanoate on Analytical Accuracy


Triglycerides are a heterogeneous class of lipids whose physicochemical properties—such as solubility, retention time, and ionization efficiency—are heavily dependent on fatty acid chain length and degree of saturation [1]. Simply substituting a C23:0 triglyceride like propane-1,2,3-triyl tritricosanoate with a more common C16:0 or C18:0 analog (e.g., tripalmitin or tristearin) introduces significant quantification errors. These even-chain triglycerides are abundant endogenous components in biological matrices, leading to peak overlap and inaccurate baseline measurements [2]. In contrast, the C23:0 chain length is virtually absent in mammalian systems, providing a clean, interference-free signal that is essential for precise internal standardization in GC-MS and LC-MS workflows [3]. Furthermore, differences in retention time and mass spectral behavior can cause misidentification if the internal standard does not match the analyte's carbon number range, underscoring the need for a chain-length-appropriate reference material [4].

Endogenous interference Common C16:0/C18:0 triglycerides exhibit high endogenous abundance, causing baseline shift and quantification errors.
Retention mismatch Shorter-chain analogs (ACN 48–54) co-elute with endogenous species, compromising peak resolution and integration.
Certification gap Non-USP grade materials may show batch-to-batch purity variability, limiting method validation reliability.

Quantitative Differentiation of Tritricosanoate Against Common Triglycerides


Endogenous Interference-Free Performance in HAECs

In a quantitative lipid analysis of human aortic endothelial cells (HAECs), propane-1,2,3-triyl tritricosanoate (C23:0-TG) was used as an internal standard [1]. The target compound demonstrated a baseline detection level of 0 ng/μg protein, as it is not endogenously synthesized by HAECs [1]. In contrast, the common even-chain analog tripalmitin (C16:0-TG) is present endogenously at levels averaging approximately 15-25 ng/μg protein in untreated HAECs, creating a significant interference if used as an internal standard [2]. This results in a quantification difference of >100% for low-abundance triglyceride species when using an even-chain standard compared to the C23:0 standard.

HAEC Baseline
Reported context
0 ng/μg protein
vs
15–25 ng/μg (C16:0)
Eliminates endogenous baseline interference
Based on HAEC lipid extract analysis
Lipidomics Analytical Chemistry Cell Biology

Physicochemical Property Differentiation

Propane-1,2,3-triyl tritricosanoate exhibits significantly higher molecular weight, lipophilicity, and boiling point compared to shorter-chain triglyceride analogs, directly impacting its behavior in extraction and separation workflows [1] . Its molecular weight of 1101.88 g/mol is 36.5% higher than tripalmitin (C16:0, 807.32 g/mol) and 23.6% higher than tristearin (C18:0, 891.48 g/mol) [1] [2]. The computed logP of 24.621 [1] is approximately 6.3 units higher than tripalmitin's logP (~18.3), indicating a >1,000,000-fold difference in partition coefficient [3]. This extreme lipophilicity necessitates specific solvent systems (e.g., DMF, chloroform) for dissolution and dictates a longer retention time in reversed-phase HPLC and GC [4].

Molecular Properties
Cross-study comparable
MW 1101.9, LogP 24.6
vs
MW 807.3, LogP ~18.3 (C16:0)
Warrants distinct solvent and elution profile
Computed and vendor data
Analytical Method Development Chromatography Physicochemical Characterization

Enhanced Chromatographic Resolution via Acyl Carbon Number

In gas chromatography, triglyceride retention time is directly proportional to the total acyl carbon number (ACN) [1]. Propane-1,2,3-triyl tritricosanoate possesses an ACN of 69 (3 × C23:0), which is significantly higher than that of common internal standards like tripalmitin (ACN 48) or tristearin (ACN 54) [2]. Studies demonstrate that retention time increases linearly with ACN, with each additional methylene group contributing approximately 0.5-1.0 minutes of separation under standard GC conditions [1]. Consequently, the C23:0 triglyceride elutes approximately 10-15 minutes later than tripalmitin and 5-8 minutes later than tristearin, placing it in a chromatographic window that is virtually free of endogenous triglyceride species from biological samples (which typically range from C16 to C20) [3].

GC Retention Shift
Class-level inference
ACN 69, RT >35 min
vs
ACN 48, RT ~25 min (C16:0)
Separates from common endogenous TAGs
GC-FID on CP-Sil 5 column
GC-FID LC-MS Separation Science

USP Reference Standard Certification

Propane-1,2,3-triyl tritricosanoate is available as a United States Pharmacopeia (USP) Reference Standard, certified for use in specified quality tests and assays as outlined in USP compendia . This certification ensures a minimum purity of 98% and provides traceable documentation (Certificate of Analysis) that is essential for regulatory submissions and method validation in pharmaceutical and clinical laboratory settings . In contrast, many generic triglyceride standards (e.g., research-grade tripalmitin or tristearin) lack this level of certification, often exhibiting batch-to-batch variability in purity (typically 95-97%) and undefined impurity profiles . The use of a USP-grade standard reduces quantification errors by up to 3-5% relative to non-certified materials, as demonstrated in inter-laboratory studies [1].

USP Certification
Supporting evidence
≥98% purity, CoA provided
vs
95–97%, minimal CoA (generic)
Supports method validation and traceability
Inter-lab studies: 3–5% error reduction
Quality Control Pharmaceutical Analysis Method Validation

Application Scenarios for Tritricosanoate


Cellular Triglyceride Quantification in Lipid Metabolism

Researchers investigating the effects of dietary fatty acids (e.g., stearic acid, oleic acid) on intracellular triglyceride pools in human aortic endothelial cells (HAECs) rely on propane-1,2,3-triyl tritricosanoate as an internal standard. Its absence of endogenous interference (0 ng/μg protein) ensures that measured changes in triglyceride species reflect true biological variation rather than analytical artifact [1]. This is essential for studies linking saturated fatty acid metabolism to cardiovascular disease pathways, where precise quantification of triglyceride accumulation is a primary endpoint [2].

Method Development for GC-MS and LC-MS Profiling

Analytical chemists developing or validating methods for triglyceride profiling in complex matrices (e.g., plasma, tissue homogenates, food oils) utilize this compound to establish retention time windows and calibration curves. Its high acyl carbon number (ACN 69) and long retention time (>35 min) provide a well-resolved peak that serves as a quality control marker, ensuring column performance and gradient reproducibility across runs [3]. The availability of a USP reference standard further supports method validation for regulatory submissions .

Quality Control of Lipid-Based Pharmaceuticals

In pharmaceutical and nutraceutical manufacturing, accurate quantification of triglyceride content and fatty acid profiles in lipid emulsions (e.g., parenteral nutrition, drug delivery vehicles) is mandatory. Propane-1,2,3-triyl tritricosanoate, as a USP Reference Standard, provides a traceable and certified benchmark for calibrating analytical instruments and verifying the composition of complex lipid mixtures . Its use minimizes batch-to-batch variability in quality control assays, directly supporting compliance with pharmacopeial monographs .

Lipidomics and Biomarker Discovery Quantification

Lipidomics studies aimed at discovering disease biomarkers or understanding metabolic pathway alterations require absolute quantification of triglyceride species across hundreds of samples. The use of an odd-chain internal standard like propane-1,2,3-triyl tritricosanoate eliminates the risk of endogenous peak interference, a common pitfall with even-chain standards [1]. Furthermore, its distinct retention time and mass spectral signature facilitate automated data processing and reduce false positives in high-throughput LC-MS workflows, enhancing the statistical power and reproducibility of large-scale lipidomic datasets [3].

Application
Selection Property
Validation Focus
HAEC triglyceride metabolism studies
Odd-chain internal standard (C23:0)
Verify no endogenous interference in cell lysates
GC-MS/LC-MS method development
Extended retention time (ACN 69)
Validate retention window and column performance
Pharmaceutical quality control analysis
USP Reference Standard certification
Review CoA for purity and traceability
Lipidomics biomarker quantification
Distinct mass spectral signature
Confirm absence of peak overlap in target matrices

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